1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation of the piperidine ring using 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Oxadiazole and Piperidine Moieties: The final step involves the coupling of the oxadiazole moiety with the benzoyl-substituted piperidine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed study through techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
1-Benzoylpiperidine: Lacks the oxadiazole moiety, making it less complex and potentially less versatile.
4-(2,4-Dimethylbenzoyl)piperidine: Similar structure but without the oxadiazole ring, which may affect its reactivity and applications.
3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the piperidine and benzoyl groups, leading to different chemical properties.
Uniqueness: 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the combination of the piperidine ring, benzoyl group, and oxadiazole moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS Number: 1775456-21-7) is a synthetic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C23H25N3O2
- Molecular Weight: 375.5 g/mol
- Chemical Structure: The compound features a piperidine ring substituted with a dimethylbenzoyl group and an oxadiazolylmethyl moiety.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are critical in mediating cellular responses to hormones and neurotransmitters, influencing numerous physiological processes.
GPCR Interaction
Research indicates that compounds similar to this compound can activate or inhibit specific GPCR pathways. These interactions may lead to changes in intracellular calcium levels and cyclic AMP production, affecting downstream signaling cascades such as protein kinase activation and gene expression modulation .
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at certain concentrations.
Anticancer Activity
Preliminary data indicate that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was evaluated for its antimicrobial efficacy against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Anticancer Activity
A study assessed the cytotoxic effects of the compound on MCF-7 cells over a period of 48 hours. The results showed a dose-dependent increase in cell death with an IC50 value of approximately 15 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-8-9-20(17(2)14-16)23(27)26-12-10-18(11-13-26)15-21-24-22(25-28-21)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWVCFQZYMJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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